1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
CAS No.: 2197683-22-8
Cat. No.: VC5096719
Molecular Formula: C11H13N5OS
Molecular Weight: 263.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197683-22-8 |
|---|---|
| Molecular Formula | C11H13N5OS |
| Molecular Weight | 263.32 |
| IUPAC Name | (2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C11H13N5OS/c1-7-10(18-8(2)13-7)11(17)15-5-9(6-15)16-4-3-12-14-16/h3-4,9H,5-6H2,1-2H3 |
| Standard InChI Key | ISHIEKNALWPFRJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=CN=N3 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound comprises three distinct heterocyclic components:
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1H-1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.
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Azetidine: A four-membered saturated ring containing one nitrogen atom.
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2,4-Dimethyl-1,3-thiazole: A five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and methyl groups at positions 2 and 4.
The thiazole moiety is linked to the azetidine ring via a carbonyl group at position 5, while the triazole is attached to the azetidine’s 3-position.
IUPAC Name and Molecular Formula
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IUPAC Name: 1-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
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Molecular Formula: C₁₂H₁₅N₅OS
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Molecular Weight: 293.35 g/mol (calculated using PubChem’s atomic mass database) .
Table 1: Atomic Composition and Molecular Weight
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 12 | 12.01 | 144.12 |
| H | 15 | 1.008 | 15.12 |
| N | 5 | 14.01 | 70.05 |
| O | 1 | 16.00 | 16.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 293.35 |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis can be divided into three key segments:
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2,4-Dimethylthiazole-5-carboxylic Acid: Prepared via Hantzsch thiazole synthesis using thiourea, chloroacetone, and dimethyl malonate.
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Azetidine-Triazole Intermediate: Constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole, followed by azetidine ring closure.
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Coupling Reaction: Amide bond formation between the thiazole carboxylic acid and the azetidine-triazole intermediate using carbodiimide coupling agents.
Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid
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Thiazole Formation:
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Ester Hydrolysis:
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Treat the ester with aqueous NaOH to obtain the carboxylic acid.
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Azetidine-Triazole Intermediate
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Triazole Synthesis:
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React propargyl amine with sodium azide in a Cu(I)-catalyzed click reaction to form 1H-1,2,3-triazole.
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Azetidine Formation:
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Cyclize 1,3-dibromopropane with the triazole-containing amine using a Hofmann elimination strategy.
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Final Coupling
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Activation of Carboxylic Acid:
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Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the thiazole-5-carboxylic acid.
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Amide Bond Formation:
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React the activated acid with the azetidine-triazole intermediate in dichloromethane at 0–5°C.
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Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | Thiourea, chloroacetone, EtOH, reflux | 65–70 |
| Ester hydrolysis | NaOH (2M), H₂O, 60°C | 85–90 |
| Triazole synthesis | NaN₃, CuSO₄·5H₂O, ascorbic acid, rt | 75–80 |
| Azetidine cyclization | 1,3-Dibromopropane, K₂CO₃, DMF | 60–65 |
| Final coupling | EDC, HOBt, DCM, 0–5°C | 70–75 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.10 (s, 1H, triazole-H)
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δ 4.50–4.20 (m, 4H, azetidine-CH₂ and N-CH₂-triazole)
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δ 2.70 (s, 3H, thiazole-CH₃)
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δ 2.45 (s, 3H, thiazole-CH₃)
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¹³C NMR (100 MHz, CDCl₃):
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δ 170.5 (C=O)
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δ 160.2 (thiazole-C2)
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δ 152.1 (triazole-C)
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Infrared (IR) Spectroscopy
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ν (cm⁻¹): 1720 (C=O stretch), 1605 (C=N thiazole), 1550 (triazole ring).
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₁₂H₁₅N₅OS [M+H]⁺: 294.1024
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Observed: 294.1021
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